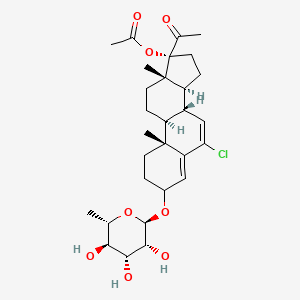

3-O-Rhamnosylchlormadinol acetate

Description

3-O-Rhamnosylchlormadinol acetate is a triterpenoid glycoside characterized by a chlorinated madinol aglycone core, a rhamnose sugar moiety at the 3-O position, and an acetyl ester functional group.

Properties

CAS No. |

98753-25-4 |

|---|---|

Molecular Formula |

C29H41ClO8 |

Molecular Weight |

553.1 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C29H41ClO8/c1-14-23(33)24(34)25(35)26(36-14)37-17-6-9-27(4)19-7-10-28(5)20(18(19)13-22(30)21(27)12-17)8-11-29(28,15(2)31)38-16(3)32/h12-14,17-20,23-26,33-35H,6-11H2,1-5H3/t14-,17?,18+,19-,20-,23-,24+,25+,26-,27+,28-,29-/m0/s1 |

InChI Key |

IUZNXPZMINDWNG-AAUVTORYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4C=C(C3=C2)Cl)CCC5(C(=O)C)OC(=O)C)C)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4C=C(C3=C2)Cl)CC[C@@]5(C(=O)C)OC(=O)C)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4C=C(C3=C2)Cl)CCC5(C(=O)C)OC(=O)C)C)C)O)O)O |

Synonyms |

3-O-rhamnosylchlormadinol acetate 3-RCMA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Aglycone and Functional Groups

- 3-O-Rhamnosylchlormadinol acetate: Contains a chlorinated madinol backbone (hypothesized structure based on nomenclature) with a 3-O-linked rhamnose and an acetyl ester.

- TS1 and TS2 (): Oleanolic acid derivatives with 3-O-rhamnopyranosyl-(1→2)-arabinopyranoside disaccharides and amide substituents (isopropyl or tert-butyl) at the C-28 position .

- 3-O-Benzyl-2-O-tosyl-rhamnopyranoside (): Features a benzyl-protected rhamnose with a tosyl group, highlighting the impact of bulky substituents on reactivity .

Sugar Moieties

- The rhamnose unit in 3-O-Rhamnosylchlormadinol acetate is likely α-L-configured, analogous to TS1/TS2 . Unlike disaccharide-bearing analogs, this compound lacks an additional arabinose residue, which may reduce steric hindrance and alter binding affinity.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Melting Points : TS1 and TS2 exhibit distinct melting points (~176–189°C), influenced by their amide substituents. The acetate analog may have a lower melting point due to reduced hydrogen bonding compared to amides.

- Optical Rotation : The [α]D values of TS1 (+11.5) and TS2 (+7.5) suggest stereochemical differences in the disaccharide and amide groups .

- NMR Signatures : Acetyl groups typically show a singlet at δ ~2.05 (CH3), contrasting with amide NH signals (δ ~6.9–7.15 in TS1/TS2) .

Functional Implications

- Stability: Amides (TS1/TS2) are generally more hydrolytically stable than esters, suggesting 3-O-Rhamnosylchlormadinol acetate may require stabilization in aqueous environments.

- Bioactivity: While biological data is unavailable, oleanolic acid derivatives (TS1/TS2) exhibit anti-inflammatory and cytotoxic activities . The acetyl group in 3-O-Rhamnosylchlormadinol acetate could modulate these effects via electronic or steric changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.